1,2,3,4-Tetrachlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAPIFVELRIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067556 | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24478-72-6, 30402-14-3 | |
| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodibenzofurans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Approaches and Formation Pathways of 1,2,3,4 Tetrachlorodibenzofuran
De Novo Synthetic Methodologies in Laboratory Research
The deliberate synthesis of 1,2,3,4-tetrachlorodibenzofuran (B1201123) in a laboratory setting is primarily driven by the need for analytical standards and research materials to study its properties and behavior. These synthetic routes provide pure congeners for toxicological studies and for use as reference compounds in the analysis of complex environmental samples.
One documented laboratory synthesis of this compound involves a condensation reaction. A general procedure for the synthesis of dibenzofurans can be adapted for this specific isomer. This process utilizes triflic acid in a solution with an arene and a co-solvent. The reaction is initiated by the slow addition of o-chloranil at a low temperature, followed by a gradual warming to room temperature. This method has been reported to yield this compound. chemicalbook.com
| Reactants | Reagents/Solvents | Conditions | Yield (%) |
| Arene, o-Chloranil | Trifluoromethanesulfonic acid, 2,2,2-trifluoroethanol or Dichloromethane | -30°C to 80°C, 18 hours, Inert atmosphere | 41 |
Table 1: Example of a Laboratory Synthesis of this compound chemicalbook.com
While specific details on electrophilic and nucleophilic aromatic substitution reactions for the direct synthesis of this compound are not extensively detailed in the provided search results, these fundamental reaction types are crucial in the synthesis of various polychlorinated dibenzofurans (PCDFs). For instance, the microchlorination of dibenzofuran (B1670420) can produce a variety of PCDF products. nih.gov The reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions has been studied to understand their chemical transformations, which can be relevant to the synthesis of their derivatives. nih.gov Generally, electrophilic reactions like halogenation are common in the synthesis of dibenzofuran derivatives. ekb.eg
This compound, often isotopically labeled (e.g., with ¹³C₁₂), is synthesized to serve as an analytical standard. isotope.comca.gov These standards are essential for the accurate quantification of dioxins and furans in environmental and biological samples using methods like isotope dilution mass spectrometry. isotope.com The availability of pure, certified reference materials is critical for regulatory monitoring and research. dspsystems.eu These standards are used for elution profiling, peak identification, and to ensure the accuracy and consistency of analytical measurements. dspsystems.eu
| Standard Type | Application | Analytical Method |
| ¹³C₁₂-1,2,3,4-Tetrachlorodibenzofuran | Recovery standard for TCDD and TCDF internal standards | Isotope Dilution Mass Spectrometry |
Table 2: Use of this compound as an Analytical Standard ca.gov
Inadvertent Formation Mechanisms in Environmental and Industrial Processes
This compound is not commercially produced but is formed as an unintentional byproduct of various industrial and thermal processes.
Polychlorinated dibenzofurans (PCDFs), including tetrachlorodibenzofurans, are known byproducts in the manufacturing of chlorinated compounds such as chlorophenols. nih.gov The pyrolysis of chlorophenols and their salts (chlorophenates) can lead to the formation of PCDDs and PCDFs. researchgate.net The conditions of these industrial processes, which can involve high temperatures and the presence of chlorine, are conducive to the formation of these compounds. nih.gov PCDFs have also been identified as contaminants in residues from the production of chlorine using the chlor-alkali process, particularly when graphite electrodes are used. nih.gov
Thermal processes are a major source of PCDFs in the environment. researchgate.netnih.gov These compounds are generated during the combustion of organic materials in the presence of chlorine. wikipedia.org Key sources include:
Waste Incineration: Municipal solid waste and industrial waste incineration are significant contributors to PCDF emissions. nih.govaaqr.orgcaymanchem.com
Metal Production and Recycling: Primary and secondary production of metals like copper and iron can generate PCDFs. researchgate.net The recycling of metal cables, which often involves burning off polyvinylchloride insulation, can also lead to the formation of these compounds. wikipedia.org
Fossil Fuel Combustion: The burning of fossil fuels is another source of dioxin and furan (B31954) release. mdpi.com
The formation of PCDFs in these processes can occur through two main pathways: homogeneous reactions at high temperatures (500–800°C) and heterogeneous reactions on surfaces like fly ash at lower temperatures (200–400°C). aaqr.orgaaqr.orgunimib.it The de novo synthesis pathway, involving the reaction of carbon, chlorine, and oxygen on a catalytic surface, is considered a major route for PCDF formation in combustion processes. aaqr.org
| Process | Temperature Range (°C) | Formation Pathway |
| Homogeneous Reaction | 500 - 800 | Gas-phase reactions of precursors |
| Heterogeneous Reaction | 200 - 400 | Catalyzed reactions on surfaces (e.g., fly ash) |
Table 3: Temperature Ranges for PCDF Formation in Thermal Processes aaqr.orgaaqr.orgunimib.it
Environmental Dynamics and Biogeochemical Cycling of 1,2,3,4 Tetrachlorodibenzofuran
Environmental Distribution and Compartmentalization
The distribution of 1,2,3,4-TeCDF in the environment is a direct consequence of its physicochemical properties. Its strong affinity for organic matter and low volatility means it predominantly resides in solid matrices close to its sources, though it can undergo long-range atmospheric transport when bound to fine particles.
Occurrence in Soil and Sediment Matrices
Soils and sediments represent the primary environmental sinks for 1,2,3,4-TeCDF and other dioxin-like compounds. nih.govnih.gov Once introduced into the terrestrial or aquatic environment, these compounds exhibit very limited mobility due to their strong binding to soil and sediment particles. oregonstate.eduusda.gov The organic matter content of the soil is a critical factor, with higher organic content leading to stronger adsorption and reduced bioavailability. usda.gov
Studies on the fate and transport of structurally similar tetrachlorodibenzo-p-dioxin (TCDD) isomers have shown that they are tightly bound to the top layers of soil, with very little leaching into lower soil profiles. usda.gov For instance, research on TCDD isomers demonstrated high adsorption affinity to soils, a correlation that strengthens with increasing organic matter content. usda.gov In column studies, the majority of applied TCDDs were found in the top 1–5 cm of the soil column. usda.gov The half-life of dioxins in soil can be extensive, estimated to be between 60 to 80 years, underscoring their persistence in these matrices. nih.gov
In contaminated sediments, such as those of the Kymijoki River in Finland, significant concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), including tetrachlorodibenzofurans, have been documented. nih.gov The presence of these compounds in sediment cores provides a historical record of contamination and a reservoir for ongoing environmental exposure. nih.gov
Table 1: Factors Influencing the Occurrence of 1,2,3,4-Tetrachlorodibenzofuran (B1201123) in Soil and Sediment
| Factor | Description | Reference |
| Adsorption | Strong binding to soil and sediment particles, limiting mobility. | oregonstate.eduusda.gov |
| Organic Matter | Higher organic matter content leads to increased adsorption. | usda.gov |
| Persistence | Long half-life in soil, estimated to be 60-80 years for dioxins. | nih.gov |
| Deposition | Accumulation in topsoil and sediment layers following atmospheric or direct deposition. | usda.gov |
Atmospheric Transport and Deposition Research
Atmospheric transport is a significant pathway for the widespread distribution of PCDD/Fs from their primary sources, which are often combustion-related. osti.govnih.gov The partitioning of these compounds between the vapor phase and particulate matter in the atmosphere is a key determinant of their transport distance. nih.gov Less chlorinated congeners with higher vapor pressures tend to be found more in the vapor phase, while more chlorinated congeners are predominantly associated with airborne particles. nih.gov
The atmospheric distribution of a specific congener is influenced by its vapor pressure, the ambient temperature, and the concentration of particles in the air. nih.gov For TCDD, which has an intermediate vapor pressure, it is associated with both vapor and particle-bound phases. nih.gov Research has shown that the ratio of vapor-to-particle phase for individual congeners can range significantly. ntis.gov
Studies monitoring atmospheric concentrations and deposition have provided insights into the movement of these compounds. For example, in one study, the fraction of particle-bound 2,3,7,8-TCDF was observed to be between 19.7% and 25.0% on average over a three-year period, indicating a significant portion can exist in the gas phase. aaqr.org Dry deposition is a major mechanism for the removal of particle-bound PCDD/Fs from the atmosphere. aaqr.org
Table 2: Atmospheric Behavior of PCDD/Fs
| Parameter | Observation | Reference |
| Vapor/Particle Partitioning | Influenced by degree of chlorination, temperature, and particle concentration. | nih.gov |
| Particle-Bound Fraction (2,3,7,8-TCDF) | Averaged 19.7% to 25.0% over three years in one study. | aaqr.org |
| Transport | Long-range transport possible when bound to atmospheric particles. | nih.gov |
| Deposition | Dry and wet deposition removes PCDD/Fs from the atmosphere. | ntis.govaaqr.org |
Aquatic System Dynamics and Partitioning
In aquatic environments, the behavior of 1,2,3,4-TeCDF is dictated by its hydrophobic nature, leading to very low water solubility and a strong tendency to partition from the water column into sediments and biota. epa.govnih.gov This results in low concentrations in the dissolved phase and accumulation in the organic carbon fraction of sediments and the lipids of aquatic organisms. epa.gov
Studies on TCDD have shown that it has a high octanol-water partition coefficient (log Kow), indicating its lipophilicity. epa.gov This property drives its accumulation in fish and other aquatic life. epa.govnm.gov The biota-sediment accumulation factor (BSAF), which relates the lipid-normalized concentration in an organism to the organic carbon-normalized concentration in sediment, is a useful measure of bioaccumulation from sediment. epa.gov For TCDD, observed BSAFs in fish have been found to be in the range of 0.03 to 0.30, suggesting a state of disequilibrium between the fish and the sediment. epa.gov
The concentration of TCDDs in the water column of outdoor pools has been observed to decline rapidly, with over 90% being lost from the water phase within 96 hours, primarily partitioning to the sediment. capes.gov.br Photodecomposition can also play a role in the degradation of these compounds in aquatic systems, particularly in the presence of sunlight. nih.gov
Environmental Transformation and Degradation Pathways
Despite their general persistence, PCDD/Fs, including 1,2,3,4-TeCDF, can be transformed and degraded in the environment through various biotic and abiotic processes. Microbial degradation, particularly under anaerobic conditions, has been identified as a key natural attenuation process.
Microbial Reductive Dechlorination Processes
Under anaerobic conditions, such as those found in submerged sediments, a critical degradation pathway for chlorinated aromatic compounds is reductive dechlorination. This process involves the removal of chlorine atoms, which is mediated by specific anaerobic microorganisms.
Research has demonstrated that indigenous microorganisms in contaminated sediments possess the capability to reductively dechlorinate 1,2,3,4-TeCDF. nih.gov In anaerobic microcosm studies using sediments from the Kymijoki River, 1,2,3,4-TeCDF was observed to undergo dechlorination over time. nih.gov
The primary dechlorination pathway of 1,2,3,4-TeCDF involves the initial removal of a chlorine atom from a lateral position (C-4 or C-6) to form 1,3,4-trichlorodibenzofuran (B13748373) (1,3,4-TrCDF). nih.govnih.gov This is followed by a subsequent dechlorination step to produce 1,3-dichlorodibenzofuran (B1211248) (1,3-DiCDF). nih.govnih.gov A secondary, less dominant pathway involving the formation of 1,2,4-trichlorodibenzofuran (B13748437) has also been detected. nih.gov This lateral dechlorination is significant as it can lead to a reduction in the toxicity of the compound.
The rate of this transformation is influenced by environmental factors such as temperature. Studies have shown that the dechlorination rate of 1,2,3,4-TeCDF increases with higher incubation temperatures, with calculated half-lives of 2.1 years at 21°C, 3.9 years at 15°C, and a significantly longer 19.0 years at 4°C. nih.gov
Table 3: Anaerobic Dechlorination of this compound
| Transformation Step | Metabolite Formed | Reference |
| Initial Dechlorination | 1,3,4-Trichlorodibenzofuran (major) | nih.govnih.gov |
| 1,2,4-Trichlorodibenzofuran (minor) | nih.gov | |
| Secondary Dechlorination | 1,3-Dichlorodibenzofuran | nih.govnih.gov |
Role of Specific Microbial Consortia and Isolated Strains (e.g., Dehalococcoides, Sphingomonas)
The biodegradation of this compound (1,2,3,4-TCDF) is a complex process involving various microorganisms with distinct metabolic capabilities. Among the most studied are species from the genera Dehalococcoides and Sphingomonas, which employ different strategies for the breakdown of this persistent organic pollutant.
Dehalococcoides species are well-documented for their unique ability to use chlorinated compounds as electron acceptors in a process known as organohalide respiration. nih.gov This anaerobic process, termed reductive dechlorination, is a crucial mechanism for the detoxification of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). In the case of 1,2,3,4-TCDF, anaerobic sediment microcosms have demonstrated its dechlorination, primarily through the removal of chlorine atoms at the lateral positions. nih.govvu.nl This process typically leads to the formation of less chlorinated and consequently less toxic congeners, such as 1,3,4-trichlorodibenzofuran (1,3,4-TrCDF) and subsequently 1,3-dichlorodibenzofuran (1,3-DiCDF). vu.nlontosight.ai Studies have shown that the rate of dechlorination can be influenced by environmental factors like temperature, with higher temperatures generally leading to faster degradation. ontosight.ai For instance, the half-life of 1,2,3,4-TCDF in sediment microcosms was found to be significantly shorter at 21°C compared to 4°C. ontosight.ai The presence of other chlorinated compounds can also impact the dechlorination of 1,2,3,4-TCDF. ontosight.ai Research on the closely related 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) by a culture containing Dehalococcoides ethenogenes strain 195 revealed a stepwise dechlorination to 1,2,4-trichlorodibenzo-p-dioxin (B167082) and then to 1,3-dichlorodibenzo-p-dioxin. researchgate.netnih.govnih.gov This suggests a similar pathway may be operative for 1,2,3,4-TCDF.
Sphingomonas species, in contrast, are known for their aerobic degradation capabilities. The well-characterized strain Sphingomonas wittichii RW1 can aerobically transform a variety of chlorinated dibenzofurans and dibenzo-p-dioxins. nih.govasm.orgresearchgate.net While much of the detailed research has focused on dibenzo-p-dioxins, the enzymatic machinery of Sphingomonas is relevant to the degradation of chlorinated dibenzofurans. This strain utilizes a multicomponent enzyme system, including an angular dioxygenase, to initiate the attack on the aromatic rings. asm.orgnih.gov For the related compound 1,2,3,4-tetrachlorodibenzo-p-dioxin, S. wittichii RW1 has been shown to transform it into metabolites such as 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. researchgate.net The initial attack by the dioxygenase opens up the aromatic structure, making it susceptible to further degradation. While Sphingomonas sp. strain RW1 did not show degradation of 1,2,4-trichlorodibenzo-p-dioxin, it did exhibit a low specific turnover rate for 1,2,3,4-TCDD, indicating some metabolic activity towards this class of compounds. nih.gov The presence of other, more easily degradable substrates can influence the co-metabolism of these highly chlorinated compounds. researchgate.net
Table 1: Microbial Degradation of this compound and Related Compounds
| Microorganism/Consortium | Degradation Type | Compound | Key Findings | Reference |
|---|---|---|---|---|
| Dehalococcoides-like Chloroflexi | Anaerobic Reductive Dechlorination | This compound | Dechlorinated mainly to 1,3,4-TrCDF and then to 1,3-DiCDF. Dechlorination rate is temperature-dependent. | ontosight.ai |
| Dehalococcoides ethenogenes strain 195 (in mixed culture) | Anaerobic Reductive Dechlorination | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Dechlorinated to 1,2,4-trichlorodibenzo-p-dioxin and subsequently to 1,3-dichlorodibenzo-p-dioxin. | researchgate.netnih.govnih.gov |
| Sphingomonas wittichii RW1 | Aerobic Transformation | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Transformed to 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. | researchgate.net |
| Anaerobic Sediment Microcosms | Anaerobic Reductive Dechlorination | This compound | Dechlorination pathway primarily via 1,3,4-TrCDF to 1,3-DiCDF. | vu.nl |
| Brown-rot fungus Aspergillus aculeatus | Aerobic Biodegradation | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Removed up to 21% of the compound after a 30-day incubation. | nih.gov |
Aerobic Biodegradation Mechanisms
The aerobic biodegradation of this compound is primarily initiated by the enzymatic machinery of specialized bacteria, such as Sphingomonas species. The key to this process is the action of angular dioxygenases, which catalyze the initial oxidative attack on the stable aromatic structure of the molecule. nih.govresearchgate.net
The proposed mechanism for the aerobic degradation of chlorinated dibenzofurans and dibenzo-p-dioxins by strains like Sphingomonas wittichii RW1 involves the following key steps:
Initial Dioxygenation: The process begins with an angular dioxygenase attacking the aromatic ring. This enzyme introduces two hydroxyl groups at the angular positions (adjacent to the ether bridge), leading to the formation of an unstable hemiacetal. nih.gov For chlorinated congeners, this attack can occur on either the chlorinated or non-chlorinated ring. researchgate.net
Spontaneous Rearrangement: The unstable hemiacetal spontaneously rearranges, leading to the cleavage of the ether bond and the formation of a chlorinated dihydroxy-biphenyl derivative.
Meta-cleavage: An extradiol dioxygenase then cleaves the dihydroxylated aromatic ring. This meta-cleavage reaction is a critical step in breaking down the cyclic structure into linear aliphatic compounds.
Further Degradation: The resulting linear products are then further metabolized through various enzymatic reactions, ultimately leading to compounds that can enter central metabolic pathways.
For the closely related compound 1,2,3,4-tetrachlorodibenzo-p-dioxin, studies with S. wittichii RW1 have shown its transformation into 3,4,5,6-tetrachlorocatechol. researchgate.net This catechol derivative can then be further transformed, for instance, through methylation to form 2-methoxy-3,4,5,6-tetrachlorophenol, likely as a detoxification mechanism by the bacterium. researchgate.net The efficiency of this aerobic degradation is often limited for more highly chlorinated congeners, and it can be influenced by the presence of other growth-supporting substrates in a process known as co-metabolism. researchgate.net
Photochemical Transformation and Photodegradation Mechanisms
Direct Photolysis Studies
Direct photolysis is a significant abiotic degradation pathway for this compound in the environment, driven by the absorption of solar radiation. Studies on the photodecomposition of the related compound 1,2,3,4-tetrachlorodibenzo-p-dioxin have demonstrated that it can be completely degraded upon exposure to UV light. nih.gov In one study, 1,2,3,4-TCDD adsorbed on a C18 solid support in a 10% 2-propanol/water mixture was completely decomposed in 20 minutes under a 450 W UV lamp. nih.gov The photolysis was even faster in direct sunlight compared to a nonaqueous solvent, highlighting the role of the environmental matrix. nih.gov The mechanism is believed to involve proton donors, such as alcohols, which accelerate the photolytic process. nih.gov The primary reaction in the photolysis of chlorinated aromatic compounds is often the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process generally leads to the formation of less chlorinated and less toxic congeners.
Influence of Coexisting Environmental Contaminants (e.g., PAHs) on Photoreactivity
The photoreactivity of this compound can be significantly influenced by the presence of other environmental contaminants, particularly polycyclic aromatic hydrocarbons (PAHs). PAHs are often co-released with chlorinated dibenzofurans from sources like waste incineration. acs.orgnih.gov A study investigating the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin on a fly ash surface in the presence of six low-molecular-weight PAHs found that the PAHs had an inhibitory effect on the degradation of the dioxin. acs.org This inhibition resulted in a reduction of the removal efficiency of the dioxin by 4.1% to 21.2%. acs.org
The inhibitory effect is attributed to two main factors:
Higher Photoreactivity of PAHs: PAHs can have a higher photoreactivity than the chlorinated compound, meaning they absorb a greater proportion of the available light energy, thus "shielding" the 1,2,3,4-TCDF from photolysis.
Light-Shielding Effect: The physical presence of PAHs can block light from reaching the 1,2,3,4-TCDF molecules.
Furthermore, the co-photolysis of these compounds can lead to the formation of cross-coupling products, which are new, higher-molecular-weight compounds formed from the interaction of the degradation products of both the TCDF and the PAHs. acs.org These interaction products can have different toxicological properties than the parent compounds, sometimes exhibiting higher developmental toxicity and mutagenicity. acs.org
Table 2: Influence of Coexisting PAHs on Photodegradation of 1,2,3,4-Tetrachlorodibenzo-p-dioxin
| Coexisting Contaminant Type | Observed Effect on 1,2,3,4-TCDD Photodegradation | Mechanism of Influence | Key Finding | Reference |
|---|---|---|---|---|
| Low-molecular-weight Polycyclic Aromatic Hydrocarbons (PAHs) | Inhibitory | Higher photoreactivity and light-shielding effect of PAHs. | Reduction in removal efficiency of 1,2,3,4-TCDD by 4.1%–21.2%. Formation of cross-coupling products with potentially higher toxicity. | acs.org |
Thermal Transformation and Sorption-Enhanced Degradation
The thermal behavior of this compound, particularly in the context of air pollution control systems, is of significant interest. Research on the thermal treatment of the analogous compound 1,2,3,4-tetrachlorodibenzo-p-dioxin (TCDD) in the presence of calcium (Ca)-based sorbents has revealed a process of transformation rather than complete destruction at temperatures between 160-300 °C. acs.org In these experiments, vapor-phase TCDD was passed through a fixed-bed reactor containing a Ca-based sorbent. acs.org The results showed a 50 to 100% conversion of the TCDD into higher molecular weight, chlorinated products that had both aromatic and aliphatic characteristics. acs.org
This finding suggests that at these moderately elevated temperatures, instead of breaking down into smaller, less harmful molecules, the TCDD undergoes reactions that lead to the formation of larger, more complex compounds. This process is a form of sorption-enhanced degradation, where the sorbent not only captures the contaminant but also facilitates its chemical transformation. The alteration of the molecular structure and size of the TCDD molecule is likely to cause a significant reduction in its toxicity, as the toxic effects of dioxin-like compounds are highly dependent on their specific three-dimensional shape. acs.org
Other Abiotic Degradation Mechanisms
Besides photolysis and thermal transformation, other abiotic degradation mechanisms can contribute to the environmental fate of this compound. One such mechanism is reductive dechlorination mediated by certain reactive minerals and metals.
Studies have shown that bimetallic systems, such as palladium on an iron support (Pd/Fe), can rapidly transform chlorinated dioxins under aqueous and ambient temperature conditions. While specific studies on 1,2,3,4-TCDF are limited, research on 1,2,3,4-TCDD has demonstrated that Pd/Fe catalysts can achieve over 95% conversion to the chlorine-free dibenzo-p-dioxin, with half-lives on the order of 5 hours. The dechlorination occurs in a stepwise manner, with the formation of trichloro-, dichloro-, and monochlorodibenzo-p-dioxins as intermediates. This suggests that similar catalytic systems could be effective for the degradation of 1,2,3,4-TCDF.
In natural environments, certain iron-bearing minerals like magnetite, pyrite, and some clays (B1170129) have been shown to abiotically degrade chlorinated hydrocarbons. microbe.com While direct evidence for the degradation of 1,2,3,4-TCDF by these minerals is not extensively documented, the known reactivity of these minerals towards other chlorinated compounds suggests they could play a role in the natural attenuation of 1,2,3,4-TCDF in anoxic sediments and aquifers where these minerals are present. microbe.com
Bioaccumulation and Trophic Transfer within Ecological Food Webs
Polychlorinated dibenzofurans (PCDFs), including 1,2,3,4-TCDF, are recognized as persistent organic pollutants (POPs). cimi.org Due to their chemical stability and resistance to degradation, they can persist in the environment for extended periods. cimi.org Their lipophilic (fat-soluble) nature drives them to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. cimi.orgepa.gov This process is the gateway for these compounds to enter the food web. cimi.org
Bioaccumulation encompasses the uptake of a chemical from all environmental sources, including water, sediment, and food. nih.gov The subsequent increase in the concentration of a substance as it moves from one trophic level to the next is termed biomagnification. cimi.orgepa.gov Both processes are critical for understanding the environmental risk of PCDFs.
Uptake and Accumulation in Aquatic Organisms
The uptake and accumulation of PCDFs in aquatic organisms are governed by the chemical's properties and the organism's physiology, habitat, and feeding strategy. researchgate.net For chemicals like 1,2,3,4-TCDF, accumulation is often measured using metrics such as the bioconcentration factor (BCF), which measures uptake from water alone, and the biota-sediment accumulation factor (BSAF), which relates the concentration in the organism to that in the sediment. frontiersin.org
While specific bioaccumulation data for the 1,2,3,4-TCDF isomer are limited in scientific literature, research on related PCDF congeners provides significant insights. A key factor influencing bioaccumulation is the pattern of chlorine substitution on the dibenzofuran (B1670420) molecule. Studies on goldfish have shown that PCDF congeners lacking chlorine atoms on one or more of the lateral positions (2, 3, 7, and 8) are more susceptible to biotransformation (metabolism) by the organism. oup.com Since 1,2,3,4-TCDF has unsubstituted lateral positions at C7 and C8, it is likely to be more readily metabolized and thus may have a lower bioaccumulation potential compared to the highly persistent 2,3,7,8-substituted congeners. oup.com
Conversely, research on the polychaete Hediste diversicolor demonstrated that less chlorinated congeners, such as 2,3,7,8-TCDF, are preferentially accumulated from sediment compared to more highly chlorinated congeners like hepta- and octa-chlorinated furans. frontiersin.org This suggests that tetrachlorinated isomers as a group have a high potential to be taken up by benthic organisms. The BSAF for 2,3,7,8-TCDF in this species was found to be significantly higher than that of more chlorinated forms, indicating efficient transfer from sediment into the organism. frontiersin.org
The organism's habitat and feeding habits are also crucial. A study of various fish species in the Tittabawassee and Saginaw Rivers in Michigan, USA, found that the highest concentrations of total PCDDs and PCDFs were in benthivorous (bottom-feeding) fish like carp, which occupy lower trophic levels. researchgate.net This highlights that direct exposure to contaminated sediments can be a dominant uptake pathway, sometimes overriding the pattern of increasing concentration with trophic level. researchgate.net
Table 1: Conceptual Factors Influencing PCDF Bioaccumulation in Aquatic Organisms
| Factor | Influence on Bioaccumulation Potential | Rationale |
| Chlorine Substitution Pattern | Congeners with unsubstituted lateral (2,3,7,8) positions may have lower bioaccumulation. | Increased susceptibility to metabolic breakdown (biotransformation) by the organism. oup.com |
| Degree of Chlorination | Less chlorinated furans (e.g., tetra-CDF) tend to be more bioaccumulative than highly chlorinated ones (e.g., hepta/octa-CDF). | Less chlorinated congeners are more readily taken up from sediment and may have slower elimination rates compared to larger, more chlorinated molecules. frontiersin.org |
| Lipid Content of Organism | Higher lipid content generally leads to higher accumulation. | PCDFs are lipophilic ("fat-loving") and preferentially partition into fatty tissues. researchgate.net |
| Trophic Level & Feeding Strategy | Can be complex; bottom-feeders may have high concentrations regardless of low trophic level. | Direct ingestion of contaminated sediment by benthivorous species can be a major exposure route. researchgate.net |
This table illustrates general principles of PCDF bioaccumulation based on available scientific literature, as specific quantitative data for this compound is scarce.
Biomagnification Across Trophic Levels (e.g., fish, birds, mammals)
Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. libretexts.org This occurs because the contaminant is absorbed and retained in tissues at a greater rate than the nutrients that are metabolized and excreted. libretexts.org The potential for a substance to biomagnify is often expressed as a biomagnification factor (BMF) or a trophic transfer factor (TTF), which compares the concentration in a predator to that in its prey. researchgate.neteeer.org
Studies on the food web of Lake Ontario have shown that biomagnification of the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) appears significant between fish and fish-eating birds but not necessarily between fish and their invertebrate prey. epa.gov The log BMF from alewife (a fish) to herring gulls in Lake Ontario was 1.51 for 2,3,7,8-TCDD. epa.gov In another study, log BMFs of 1.18 to 1.70 were determined for mink (a mammal) fed a diet containing 1,2,3,4,6,7,8-HeptaCDD. epa.gov These findings show that dioxin-like compounds can and do biomagnify to higher trophic levels, particularly in air-breathing animals like birds and mammals. epa.govresearchgate.net
The potential for biomagnification is not uniform across all congeners. The same structural features that influence bioaccumulation also affect trophic transfer. The fact that 1,2,3,4-TCDF can be more easily metabolized by some species, particularly fish, may reduce its biomagnification potential compared to 2,3,7,8-substituted congeners. oup.com If a fish at a lower trophic level can partially break down the compound, less of it will be available for transfer to a predatory fish, bird, or mammal. However, if the metabolic capacity of the predator is low, biomagnification can still occur. researchgate.net
Ultimately, the extent of biomagnification in a specific food web is influenced by the structure of that food web, the metabolic capabilities of the species involved, and the physicochemical properties of the contaminant itself. researchgate.netresearchgate.net
Analytical Methodologies and Characterization Techniques for 1,2,3,4 Tetrachlorodibenzofuran
Advanced Chromatographic and Spectrometric Approaches
Instrumental analysis remains the gold standard for the definitive identification and quantification of specific dioxin and furan (B31954) congeners. These methods offer unparalleled selectivity and sensitivity, which are essential for regulatory monitoring and risk assessment.
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Congener-Specific Analysis
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is universally recognized as the definitive analytical technique for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,3,4-TCDF. waters.com This method provides the high sensitivity, selectivity, and quantitative dynamic range necessary to meet stringent regulatory limits. waters.com
Following separation by GC, the eluting compounds enter a high-resolution mass spectrometer. The HRMS is typically operated at a resolving power of 10,000 or greater, which allows for the differentiation of target analytes from co-eluting interfering compounds with the same nominal mass. waters.comazurewebsites.net The instrument is set to monitor specific, characteristic ions of the PCDD and PCDF molecules using voltage selected ion recording (VSIR), ensuring a high degree of certainty in identification. waters.com Quantitation is achieved by comparing the response of the native congener to that of a stable isotope-labeled internal standard. This methodology forms the basis of official regulatory methods, such as U.S. EPA Methods 1613 and 8290. azurewebsites.netwell-labs.com
Application of Isotope Dilution Mass Spectrometry
Isotope dilution is a critical component of the HRGC-HRMS methodology for the accurate quantification of 1,2,3,4-TCDF and other PCDFs. well-labs.comresearchgate.netepa.gov This technique corrects for the potential loss of analytes during the complex extraction and cleanup stages of sample preparation. nih.gov
During the final HRGC-HRMS analysis, the mass spectrometer can distinguish between the native (unlabeled) and the labeled compounds due to their mass difference. By measuring the ratio of the native analyte to its labeled internal standard, the initial concentration of the native compound in the sample can be calculated with high precision and accuracy, regardless of incomplete recovery. well-labs.com This approach is fundamental to methods that must withstand legal and regulatory scrutiny. nih.gov
| Labeled Compound | Purpose | Reference |
|---|---|---|
| ¹³C₁₂-1,2,3,4-TCDD | Recovery Standard for Tetra-homologues | waters.compublications.gc.ca |
| ¹³C₁₂-1,2,3,7,8,9-HxCDD | Recovery Standard | waters.compublications.gc.ca |
| Full Suite of ¹³C₁₂-labeled 2,3,7,8-substituted PCDDs/PCDFs | Internal Standards for Isotope Dilution | well-labs.comepa.gov |
Sample Preparation and Clean-up Procedures for Diverse Matrices
The successful analysis of 1,2,3,4-TCDF is highly dependent on the rigorous preparation of the sample to isolate the target analytes from the complex sample matrix. nih.govepa.gov The specific procedures vary depending on the matrix, which can range from water, soil, and sediment to biological tissues like fish and human adipose tissue. well-labs.comepa.gov
A typical workflow involves several key steps:
Extraction: The initial step is to quantitatively extract the PCDDs and PCDFs from the sample. For solid samples like soil or tissue, this often involves homogenization followed by Soxhlet extraction with a solvent mixture like methylene (B1212753) chloride:hexane (1:1). well-labs.comresearchgate.net For aqueous samples, liquid-liquid extraction with a solvent such as methylene chloride is common. epa.gov
Concentration and Solvent Exchange: The raw extract is then carefully concentrated to a small volume. During this process, the initial extraction solvent may be exchanged for one more suitable for the subsequent cleanup steps, such as hexane. epa.gov
Cleanup (Interference Removal): This is the most critical and often multi-step part of the process, designed to remove the vast excess of interfering compounds (lipids, hydrocarbons, etc.) that were co-extracted with the analytes. nih.gov A combination of column chromatography techniques is typically employed. Common column materials include:
Acid/Base Modified Silica (B1680970) Gel: To remove acidic and basic interferences. A multilayer silica gel column may contain layers of sulfuric acid-impregnated silica and potassium hydroxide-impregnated silica. nih.govnih.gov
Alumina: For further separation of analytes from interfering compounds. publications.gc.ca
Activated Carbon: This material is highly effective at selectively retaining planar molecules like PCDDs and PCDFs, separating them from non-planar compounds such as polychlorinated biphenyls (PCBs). publications.gc.carsc.org The target compounds are then eluted with a strong solvent like toluene (B28343) in a reverse direction. publications.gc.ca
The final, cleaned extract is then concentrated to a very small volume (microliters) before injection into the HRGC-HRMS system. azurewebsites.net
Bioanalytical Screening and Detection Methods
While HRGC-HRMS provides definitive, congener-specific data, it is also time-consuming and expensive. vliz.beresearchgate.net Bioanalytical methods offer a complementary approach, providing a rapid and cost-effective means of screening large numbers of samples for total dioxin-like activity. nih.gov
Cell-Based Bioassays (e.g., CALUX) for Dioxin-like Activity Profiling
The Chemically Activated Luciferase gene eXpression (CALUX) assay is a widely used cell-based bioassay for detecting dioxin-like compounds. rsc.orgnih.gov This method does not measure individual congeners but rather the total biological response elicited by all compounds in a sample extract that act through a specific molecular pathway.
The CALUX assay utilizes genetically modified cells, often rat hepatoma (H4IIE) cells, that contain the firefly luciferase gene coupled to Dioxin Responsive Elements (DREs). vliz.bebiodetectionsystems.com The underlying mechanism is as follows:
Dioxin-like compounds, including 1,2,3,4-TCDF, bind to and activate the aryl hydrocarbon receptor (AhR) within the cell cytoplasm. vliz.bebiodetectionsystems.com
The activated AhR-ligand complex translocates to the nucleus and binds to the DREs.
This binding event triggers the expression of the luciferase reporter gene.
When a substrate for luciferase is added, the cells emit light. The amount of light produced is proportional to the total dioxin-like activity of the sample extract. biodetectionsystems.com
The results are quantified by comparing the light output from the sample to a dose-response curve generated using the most potent dioxin, 2,3,7,8-TCDD. vliz.be The final value is expressed as a Bioanalytical Equivalency (BEQ) or CALUX-Toxic Equivalency (CALUX-TEQ). vliz.bebiodetectionsystems.com The CALUX assay has been validated and accepted by regulatory bodies, including its inclusion in the U.S. EPA's SW-846 compendium of analytical methods. nih.gov
Comparison with Physico-Chemical Analytical Techniques
Bioanalytical and physico-chemical methods serve different but complementary roles in the analysis of dioxin-like compounds.
| Feature | Bioanalytical Methods (e.g., CALUX) | Physico-Chemical Methods (HRGC-HRMS) |
|---|---|---|
| Specificity | Measures total dioxin-like activity; not congener-specific. Responds to all AhR agonists. vliz.be | Highly specific; identifies and quantifies individual congeners. waters.com |
| Quantification | Reports a single value (BEQ or TEQ) relative to a 2,3,7,8-TCDD standard. vliz.bebiodetectionsystems.com | Provides concentration data for each of the 17 toxic PCDD/F congeners. researchgate.net |
| Speed and Throughput | Rapid and suitable for high-throughput screening of many samples. nih.govvliz.be | Time-consuming and labor-intensive; lower throughput. researchgate.net |
| Cost | Relatively inexpensive per sample. nih.gov | High capital and operational costs. researchgate.net |
| Application | Screening, prioritization of samples, monitoring. vliz.benih.gov | Confirmatory analysis, regulatory compliance, legal enforcement, congener-specific research. nih.govresearchgate.net |
Studies comparing the two approaches have demonstrated a strong correlation between CALUX-TEQ and TEQ values derived from HRGC-HRMS for various matrices, including retail fish and bovine milk. nih.govrsc.org This validates the use of bioassays as effective screening tools. rsc.org In a typical workflow, a large number of samples can be rapidly screened using CALUX. Samples that show a response exceeding a certain action level can then be flagged for confirmatory, congener-specific analysis by the more resource-intensive HRGC-HRMS method.
Environmental Remediation and Management Strategies for 1,2,3,4 Tetrachlorodibenzofuran Contamination
Physical Remediation Technologies
Physical remediation methods for 1,2,3,4-TCDF focus on separating the contaminant from the environmental matrix, typically soil or sediment, without necessarily destroying it in the primary step. These technologies often serve as a prelude to further treatment.
Thermal Treatment and Destruction Methods
Thermal desorption is a prominent physical treatment that utilizes heat to volatilize contaminants like 1,2,3,4-TCDF from solid matrices. crccare.com This process does not typically destroy the contaminants but separates them, allowing for their collection and subsequent destruction in a concentrated form. crccare.comtpsgc-pwgsc.gc.ca The technology can be applied ex situ (where contaminated material is excavated) or in situ (in the ground). crccare.com
Ex situ thermal desorption systems, such as rotary dryers or thermal screws, heat the contaminated soil to temperatures high enough to vaporize the organic pollutants. tpsgc-pwgsc.gc.ca High-temperature thermal desorption (HTTD) operates between 315 °C and 538 °C and is effective for semi-volatile organic compounds like PCDFs. tpsgc-pwgsc.gc.ca The volatilized contaminants are then transferred to a gas treatment system for destruction, often through thermal oxidation. tpsgc-pwgsc.gc.ca Large-scale cleanups have successfully used thermal desorption to treat soil contaminated with dioxins and furans, heating the material to a target temperature of 335°C to ensure removal. clu-in.org In some applications, even higher temperatures, between 300°C and 650°C, are maintained for extended periods to ensure high removal efficiency. thermalrs.com
In situ thermal desorption (ISTD) involves heating the subsurface directly using technologies like Thermal Conductive Heating (TCH) or Thermal Resistive Heating (TRH). crccare.com TCH uses heaters that can reach 800 to 900 °C, creating a high-temperature zone that can destroy many contaminants before they are even extracted. crccare.com The vaporized contaminants are then removed via a soil vapor extraction system. crccare.com
While effective, thermal treatment of materials containing precursors like polychlorinated biphenyls (PCBs) can sometimes lead to the formation of new PCDD/Fs. nih.govproquest.com Research has shown that adding inhibitors such as calcium oxide (CaO) can significantly suppress this formation. In one study, adding 1 wt. % CaO during thermal desorption at 400°C resulted in a 92.2% reduction in total PCDD/Fs. nih.gov
Table 1: Overview of Thermal Desorption Technologies for Dioxin/Furan (B31954) Remediation
| Technology | Application Mode | Typical Operating Temperature | Key Features | Reference |
|---|---|---|---|---|
| High-Temperature Thermal Desorption (HTTD) | Ex situ | 315°C - 538°C | Effective for semi-volatile compounds; requires excavation and a separate gas treatment system. | tpsgc-pwgsc.gc.ca |
| In Situ Thermal Conductive Heating (TCH) | In situ | Heaters at 800°C - 900°C; Soil >500°C near heaters | Destroys many contaminants in place; minimizes handling of contaminated material. | crccare.com |
| In Situ Thermal Resistive Heating (TRH) | In situ | Heats soil moisture to 100°C | Uses electrical resistance to heat the subsurface; contaminants removed by steam stripping. | crccare.com |
| Inhibited Thermal Desorption | Ex situ | ~400°C | Uses additives like CaO to suppress the formation of new PCDD/Fs during treatment. | nih.gov |
Solvent Extraction and Separation Techniques
Solvent extraction is a physical separation process that uses a solvent to dissolve and remove contaminants from soil, sediment, or sludge. clu-in.org This technique transfers the 1,2,3,4-TCDF from the contaminated medium to the solvent, creating a concentrated extract that can be treated more efficiently.
A treatability study on PCB-contaminated soil demonstrated the principle of using liquefied propane (B168953) as a solvent. The process successfully extracted PCBs and an analysis of the extracted oil also showed the presence of various dioxins and dibenzofurans, indicating the method's applicability to co-contaminated sites. epa.gov For analytical purposes, solvent extraction followed by liquid adsorption chromatography is a standard method to isolate compounds like TCDD from complex matrices such as bovine fat and milk. nih.gov This highlights the fundamental effectiveness of solvents in separating these types of chlorinated compounds from a matrix. Suitable extraction solvents can include nonane, isooctane, toluene (B28343), and tridecane. google.com The resulting contaminant-rich solvent is then separated from the cleaned material, and the contaminants are recovered by recycling the solvent, typically through distillation. clu-in.org
Chemical Remediation Approaches
Chemical remediation strategies aim to degrade 1,2,3,4-TCDF into less harmful or non-toxic substances through chemical reactions.
Reductive Dechlorination Using Zero-Valent Metals and Bimetallic Catalysts
Reductive dechlorination is a promising chemical approach for breaking down chlorinated compounds like 1,2,3,4-TCDF. This process involves the transfer of electrons from a reducing agent to the chlorinated molecule, leading to the replacement of a chlorine atom with a hydrogen atom. Zero-valent metals (ZVMs), particularly zero-valent iron (ZVI) and zero-valent zinc (ZVZ), are commonly used reductants. frtr.gov
Studies on the closely related compound 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) have demonstrated the efficacy of this method. In the presence of zero-valent zinc, 1,2,3,4-TCDD was rapidly and completely dechlorinated to the non-chlorinated dibenzo-p-dioxin. nih.govresearchwithrutgers.com The reaction proceeds in a stepwise manner, with a clear preference for removing chlorine atoms from specific positions. nih.govresearchwithrutgers.com The half-life of 1,2,3,4-TCDD in this system was a mere 0.56 hours, indicating a very rapid degradation rate. nih.govresearchwithrutgers.com Nanosized ZVZ has also proven effective in degrading octachlorodibenzo-p-dioxin (B131699) (OCDD) into less chlorinated congeners under ambient conditions. nih.gov
Bimetallic catalysts, such as palladium-coated iron (Pd/Fe), can enhance the rate of dechlorination. researchgate.net Catalytic hydrodechlorination (HDC) is a technology that uses a catalyst, often a noble metal like palladium, to facilitate the reaction between hydrogen and the chlorinated compound. mdpi.com This method has been successfully applied to various chlorinated pollutants, such as chlorophenols, converting them into non-chlorinated products. rsc.orgmdpi.com The catalyst provides active sites that lower the energy barrier for the C-Cl bond cleavage. mdpi.com
Table 2: Half-lives of Dioxin Congeners during Reductive Dechlorination with Zero-Valent Zinc
This table shows the observed half-lives for the stepwise dechlorination of 1,2,3,4-TCDD, a structural isomer of 1,2,3,4-TCDF, demonstrating the rapid degradation achievable with this method.
| Compound | Observed Half-life (hours) | Reference |
|---|---|---|
| 1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) | 0.56 | nih.govresearchwithrutgers.com |
| 1,2,3-Trichlorodibenzo-p-dioxin (B1347032) (1,2,3-TrCDD) | 2.62 | nih.govresearchwithrutgers.com |
| 1,2,4-Trichlorodibenzo-p-dioxin (B167082) (1,2,4-TrCDD) | 5.71 | nih.govresearchwithrutgers.com |
| 1,3-Dichlorodibenzo-p-dioxin (1,3-DCDD) | 41.53 | nih.govresearchwithrutgers.com |
| 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) | 169.06 | nih.govresearchwithrutgers.com |
Advanced Oxidation Processes (e.g., Hydrogen Peroxide-Based Reactions)
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). itrcweb.org These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of persistent organic pollutants.
Photocatalytic degradation is a type of AOP that uses a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV light) to generate these radicals. nih.gov Studies on 2,3,7,8-TCDD have shown that photocatalysis can be highly effective. The use of a silver-titanium based catalyst under UV irradiation at 302 nm led to 98-99% degradation of TCDD after five hours. mdpi.com The catalyst enhances the process by absorbing light energy, which promotes the formation of electron-hole pairs that react with water or oxygen to produce hydroxyl radicals. nih.gov While direct research on 1,2,3,4-TCDF is limited, the success with its toxic isomer suggests that AOPs are a viable destructive technology for the entire class of tetrachlorinated dibenzofurans.
Bioremediation Technologies
Bioremediation harnesses the metabolic processes of microorganisms to degrade or detoxify contaminants. nih.gov For chlorinated compounds like 1,2,3,4-TCDF, anaerobic reductive dechlorination is a key biological pathway.
Research has confirmed that indigenous microorganisms in contaminated river sediments can dechlorinate 1,2,3,4-TCDF. nih.gov A study of sediments from the Kymijoki River in Finland showed that native dechlorinating bacteria were active at all tested sites. nih.gov The primary degradation pathway observed was the removal of a chlorine atom from position 2 or 4, leading to the formation of 1,3,4-trichlorodibenzofuran (B13748373) (1,3,4-TrCDF) or 1,2,4-trichlorodibenzofuran (B13748437) (1,2,4-TrCDF), respectively. These trichlorinated products were then further dechlorinated. nih.gov The extent of dechlorination was highest in the most heavily contaminated sediments, suggesting that the microbial communities had adapted to the presence of these pollutants. nih.gov Co-amending sediments with other halogenated compounds has also been shown to enhance the microbial dechlorination of 1,2,3,4-TCDF. researchgate.net
In addition to bacteria, certain types of fungi have demonstrated the ability to degrade chlorinated dioxins. Brown-rot fungi, for instance, have been evaluated for their ability to break down 1,2,3,4-TCDD. In a laboratory study using liquid broth, the brown-rot fungus Aspergillus aculeatus was able to remove up to 21% of the dioxin after a 30-day incubation period. nih.gov White-rot fungi are also known to degrade a wide array of persistent pollutants, including dioxins. nih.gov These biological methods are considered environmentally friendly and potentially cost-effective alternatives to physical and chemical treatments. nih.govfrontiersin.org
Table 3: Dechlorination Pathway of 1,2,3,4-TCDF by Anaerobic Microorganisms
This table outlines the initial dechlorination steps observed in contaminated river sediments.
| Starting Compound | Primary Dechlorination Product | Secondary Product | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrachlorodibenzofuran (B1201123) (1,2,3,4-TCDF) | 1,3,4-Trichlorodibenzofuran (1,3,4-TrCDF) | 1,3-Dichlorodibenzofuran (B1211248) (1,3-DiCDF) | nih.gov |
| 1,2,4-Trichlorodibenzofuran (1,2,4-TrCDF) | Further dechlorination products | nih.gov |
Bioaugmentation and Biostimulation Strategies
The bioremediation of soil and sediment contaminated with this compound (1,2,3,4-TCDF) can be approached through two primary strategies: bioaugmentation and biostimulation. researchgate.netnih.gov These techniques are designed to enhance the rate and extent of pollutant degradation by manipulating the microbial environment. medcraveonline.com
Bioaugmentation involves the introduction of exogenous, specialized microorganisms with known degradative capabilities into a contaminated site. medcraveonline.comucdavis.edu The rationale is to supplement the indigenous microbial population, which may lack the ability to degrade the target contaminant or may be present in insufficient numbers. ucdavis.edu For a compound like 1,2,3,4-TCDF, this could involve inoculating the soil with specific bacterial strains, such as Sphingomonas wittichii or Dehalococcoides species, which have demonstrated the ability to transform or dechlorinate polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov The success of bioaugmentation depends on various factors, including the survival and activity of the introduced microbes in the new environment, which is influenced by soil pH, temperature, moisture, and the presence of other organic matter. medcraveonline.com Studies on other persistent chlorinated compounds, like polychlorinated biphenyls (PCBs), have shown that inoculating with bacterial consortia can lead to higher removal efficiencies than using individual strains. mdpi.com
Biostimulation , conversely, focuses on stimulating the existing native microbial populations that may already possess the potential to degrade the contaminant. medcraveonline.com This is achieved by adding rate-limiting nutrients, electron donors, or electron acceptors to the environment to optimize conditions for microbial growth and metabolism. medcraveonline.comucdavis.edu For instance, in anaerobic environments where reductive dechlorination of 1,2,3,4-TCDF is the desired pathway, biostimulation might involve the addition of an electron donor. frtr.gov In aerobic scenarios, the addition of oxygen and nutrients like nitrogen and phosphorus can enhance the oxidative degradation of the furan structure. medcraveonline.com Research on other complex pollutants has demonstrated that biostimulation can significantly increase degradation by enhancing the activity of indigenous microbial communities. nih.gov
Often, a combined approach of bioaugmentation and biostimulation is employed to maximize remediation effectiveness. nih.gov This integrated strategy ensures that a capable microbial population is present while also providing the optimal environmental conditions for its activity. nih.gov
Fungal and Bacterial Biotransformation Applications
The biotransformation of 1,2,3,4-TCDF is primarily driven by the metabolic activities of specific fungi and bacteria. These microorganisms have evolved enzymatic systems capable of attacking the stable chemical structure of PCDFs, leading to their degradation. nih.gov Lower chlorinated dioxins and furans can be degraded by aerobic bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia. nih.gov Fungi, particularly white-rot fungi, utilize powerful, non-specific extracellular enzymes like lignin-degrading peroxidases to cometabolically degrade chlorinated dioxins. nih.gov
Bacterial degradation has been a significant area of research. Indigenous microorganisms isolated from contaminated sites are often capable of removing dioxins. nih.gov The two principal mechanisms involved are oxidative degradation under aerobic conditions and reductive dechlorination under anaerobic conditions. nih.gov
Aerobic Biodegradation Mechanisms
Under aerobic conditions, the primary mechanism for bacterial degradation of 1,2,3,4-TCDF and related compounds is initiated by dioxygenase enzymes. nih.gov These enzymes insert two oxygen atoms onto the aromatic ring, typically at an angular position adjacent to the ether bond, which destabilizes the molecule and leads to ring cleavage. nih.gov
A key organism in this process is Sphingomonas wittichii RW1, which has been shown to transform several PCDF and PCDD congeners. While it does not use them as a sole carbon source, it can convert them into chlorinated catechols. nih.gov For example, S. wittichii RW1 can transform 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD), a structural analog of 1,2,3,4-TCDF, into 3,4,5,6-tetrachlorocatechol. nih.gov The substitution pattern on the dioxin or furan molecule is critical; the same strain can degrade 1,2,3-trichlorodibenzo-p-dioxin but not the highly toxic 2,3,7-trichlorodibenzo-p-dioxin. usgs.gov This highlights the specificity of the enzymatic attack and suggests that the absence of chlorine atoms on one of the rings is crucial for the initial dioxygenase attack.
The aerobic degradation pathway typically involves the following steps:
Dioxygenation: An angular dioxygenase attacks one of the benzene (B151609) rings, forming an unstable diol.
Ring Cleavage: The unstable intermediate is cleaved, opening the aromatic ring.
Further Metabolism: The resulting chlorinated catechol or other intermediates are then further metabolized by the cell.
Table 1: Summary of Aerobic Biotransformation Studies on 1,2,3,4-TCDF and Analogs
| Organism | Substrate | Key Findings | Metabolites Identified | Reference |
|---|---|---|---|---|
| Sphingomonas wittichii RW1 | 1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) | Demonstrated aerobic biotransformation via cometabolism. | 3,4,5,6-Tetrachlorocatechol, 2-Methoxy-3,4,5,6-tetrachlorophenol | nih.gov |
| Sphingomonas wittichii RW1 | 1,2,3-Trichlorodibenzo-p-dioxin | Catabolized to yield a trichlorocatechol, showing the importance of substitution patterns. | 3,4,5-Trichlorocatechol | usgs.gov |
| Sphingomonas wittichii RW1 | 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | Demonstrated catabolism of a highly chlorinated congener. | Tetrachlorocatechol, 2-Methoxy-3,4,5,6-tetrachlorophenol | usgs.gov |
| White-rot fungi | Chlorinated dioxins (general) | Utilize extracellular lignin-degrading peroxidases for cometabolic degradation. | Not specified | nih.gov |
Anaerobic Biodegradation Mechanisms
In anaerobic environments, such as deep sediments, the primary biodegradation mechanism for highly chlorinated compounds like 1,2,3,4-TCDF is reductive dechlorination. nih.govnih.gov In this process, bacteria use the chlorinated furan as an electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms. frtr.govnih.gov This process, also known as halorespiration, is significant because it can reduce the toxicity of the contaminants, as toxicity is often linked to the number and position of chlorine atoms. nih.gov
Microcosm studies using contaminated sediments from the Kymijoki River in Finland have been instrumental in elucidating the anaerobic fate of 1,2,3,4-TCDF. nih.govmontclair.edu These studies demonstrated that indigenous microorganisms can dechlorinate spiked 1,2,3,4-TCDF. nih.gov The primary dechlorination pathway was identified as the removal of a lateral (outer) chlorine atom, leading to the formation of less chlorinated furans. nih.govmontclair.edu
The specific pathway observed is: This compound (1,2,3,4-TCDF) → 1,3,4-Trichlorodibenzofuran (1,3,4-TrCDF) → 1,3-Dichlorodibenzofuran (1,3-DiCDF) nih.govmontclair.edu
A minor pathway involving the formation of 1,2,4-Trichlorodibenzofuran was also detected. nih.gov The bacteria responsible for this transformation are often members of the Chloroflexi phylum, particularly Dehalococcoides-like species, which are known halorespiring bacteria. nih.govmontclair.edu The rate of this dechlorination is influenced by environmental factors; for instance, activity is significantly limited at lower temperatures. montclair.edu Studies have shown that the half-life of 1,2,3,4-TCDF can range from approximately 2 years at 21°C to 19 years at 4°C, highlighting the importance of temperature in predicting the natural attenuation of these compounds in sediments. montclair.edu
Table 2: Research Findings on Anaerobic Dechlorination of this compound
| Study Location/Type | Key Findings | Identified Pathway | Implicated Microorganisms | Reference |
|---|---|---|---|---|
| Kymijoki River (Finland) sediment microcosms | Indigenous bacteria actively dechlorinate 1,2,3,4-TCDF. Dechlorination extent correlated with contamination levels. | Major: 1,2,3,4-TCDF → 1,3,4-TrCDF → 1,3-DiCDF. Minor: Pathway via 1,2,4-TrCDF also detected. | Indigenous dechlorinating bacteria | nih.gov |
| Kymijoki River (Finland) sediment microcosms (Temperature study) | Dechlorination rate is temperature-dependent. Half-life increased from 2.1 years at 21°C to 19.0 years at 4°C. | 1,2,3,4-TCDF → 1,3,4-TrCDF → 1,3-DiCDF | Dehalococcoides-like Chloroflexi community present | montclair.edu |
| Passaic River (USA) sediment enrichments | Anaerobic cultures dechlorinated 1,2,3,4-TCDD (dioxin analog). | Dechlorination observed | Dehalococcoidia phylotype dominant in dechlorinating enrichments | numberanalytics.com |
Phytoremediation Potential and Applications
Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that uses plants and their associated rhizosphere microorganisms to remove, contain, or degrade contaminants in soil and water. researchgate.netnih.gov For compounds like 1,2,3,4-TCDF, the primary mechanism is rhizoremediation, where plants enhance the microbial degradation of contaminants in the root zone (rhizosphere). nih.gov
Plants release exudates (sugars, amino acids, and other organic compounds) that can stimulate the growth and activity of soil microorganisms, including those capable of degrading persistent organic pollutants. researchgate.net This plant-microbe partnership can be a powerful tool for cleaning up contaminated sites. researchgate.net
Research has shown that certain plant species can significantly enhance the degradation of dibenzofurans and related compounds. For example, white clover (Trifolium repens L.) has been identified as a promising candidate for the rhizoremediation of dibenzofuran-contaminated soil due to its high root biomass and its ability to support a large number of dibenzofuran-degrading bacteria. ucdavis.edu The association of clover with specific bacterial strains can create a potent system for remediating dioxin-contaminated soil. ucdavis.edu Other studies have evaluated various common plant species and found that some, like tall fescue (Festuca arundinacea), can significantly reduce the concentration of PCDD/F congeners in weathered soil. nih.gov
Integrated Remediation Approaches and Environmental Engineering Considerations
Given the persistent and recalcitrant nature of 1,2,3,4-TCDF, a single remediation technology is often insufficient to achieve cleanup goals. Therefore, integrated approaches that combine multiple remedial strategies are frequently necessary. researchgate.net Environmental engineering plays a crucial role in designing, implementing, and monitoring these complex, multi-stage treatment trains. researchgate.netudel.eduepa.gov
An effective strategy often involves coupling a more aggressive source-zone treatment with a less intensive plume management technology. For example, in-situ chemical oxidation (ISCO) or thermal treatment could be used to rapidly reduce high concentrations of the contaminant in a source area, followed by monitored natural attenuation or enhanced bioremediation (such as biostimulation or bioaugmentation) to address residual contamination and dissolved plumes. researchgate.net
Another integrated approach involves creating specific environmental conditions that favor different microbial processes. For instance, a coupled anaerobic/aerobic reactor system can be engineered. epa.gov In such a system, anaerobic conditions promote reductive dechlorination of highly chlorinated furans like 1,2,3,4-TCDF to less chlorinated, more biodegradable congeners. These products can then be mineralized completely under subsequent aerobic conditions. epa.gov Compost-amended landfill reactors operating under fluctuating "hypoxic" conditions have also shown promise, as they can induce both anaerobic and aerobic microbial communities that contribute to the rapid degradation of PCDD/Fs. nih.gov
From an environmental engineering perspective, several factors must be considered:
Site Characterization: A thorough understanding of the site's geology, hydrogeology, and geochemistry is essential to select and design the appropriate remedy. researchgate.net
Technology Integration: The chosen technologies must be compatible. For example, an oxidant used for ISCO should not be toxic to the microbial populations required for subsequent bioremediation. researchgate.net
Microbial Engineering: Advances in genetic and pathway engineering offer the potential to develop microbes with enhanced degradation capabilities for specific, recalcitrant compounds. udel.eduepa.gov
Monitoring and Performance Assessment: Long-term monitoring is crucial to evaluate the effectiveness of the integrated remedy and ensure that cleanup objectives are met and sustained. researchgate.net
Ultimately, the selection of a remediation strategy involves a balance of technical feasibility, cost-effectiveness, and regulatory acceptance, with the goal of creating a sustainable and protective solution for the contaminated site.
Ecological Risk Assessment Methodologies and Environmental Effects of 1,2,3,4 Tetrachlorodibenzofuran
Hazard Assessment Frameworks for Aquatic and Terrestrial Ecosystems
The ecological risk assessment for 1,2,3,4-TCDF is conducted within the comprehensive frameworks developed for dioxins and dioxin-like compounds (DLCs). These frameworks are essential for systematically evaluating the potential for adverse ecological effects. nih.gov The U.S. Environmental Protection Agency (EPA) has established a "Framework for Ecological Risk Assessment" that serves as a foundational methodology. epa.govepa.gov This process involves three main phases: problem formulation, analysis, and risk characterization. nih.gov
Problem Formulation: This initial phase defines the scope of the assessment. It involves identifying the contaminant (1,2,3,4-TCDF and co-occurring pollutants), the ecosystems at risk (e.g., a specific river, a terrestrial site), and the ecological receptors of concern (e.g., fish, birds, benthic invertebrates, soil organisms). epa.govepa.gov A conceptual model is developed to illustrate the relationships between the contaminant, exposure pathways (e.g., ingestion of contaminated soil or sediment, uptake from water), and potential ecological effects. epa.gov
Analysis Phase: This phase examines two key components: exposure assessment and ecological effects assessment.
Exposure Assessment: This involves determining the pathways by which ecological receptors might come into contact with the contaminant and quantifying the magnitude of that exposure. For 1,2,3,4-TCDF, this could involve measuring its concentration in soil, sediment, water, and biota. epa.gov
Ecological Effects Assessment: This component evaluates the available data on the toxicity of the contaminant to the identified receptors. It establishes a cause-and-effect relationship between the contaminant and adverse effects, such as reduced reproduction, impaired growth, or mortality. epa.gov
Risk Characterization: In the final phase, the results of the exposure and effects assessments are integrated to estimate the likelihood of adverse ecological effects occurring. epa.gov This involves comparing exposure levels with toxicity values to determine if a risk is present. For complex mixtures of DLCs, this often involves the Toxicity Equivalency (TEQ) methodology. ornl.gov
Specific regulatory frameworks, such as the Terrestrial Ecological Evaluation (TEE) under Washington State's Model Toxics Control Act (MTCA), provide structured procedures for assessing risks from PCDDs and PCDFs in upland soil environments. ornl.gov These state-level frameworks adapt the broader EPA principles to specific regional needs and regulations, outlining screening levels and methods for calculating site contaminant concentrations. ornl.gov
Derivation and Application of Toxicity Equivalency Factors (TEFs) in Ecological Context
The Toxicity Equivalency Factor (TEF) concept is a cornerstone for assessing the risk of complex mixtures of dioxin-like compounds. wikipedia.orgnoaa.govnih.gov It expresses the toxicity of an individual congener relative to the most toxic and well-studied dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. wikipedia.orgca.gov
Derivation of TEFs: TEFs are established through a rigorous process of expert scientific judgment, led by bodies such as the World Health Organization (WHO). who.int The derivation relies on a comprehensive database of Relative Potency (REP) estimates from numerous in vivo and in vitro studies. ornl.gov For a compound to be included in the TEF scheme, it must meet several criteria:
Structural Similarity: The compound must be structurally related to PCDDs or PCDFs.
Mechanism of Action: It must bind to the aryl hydrocarbon receptor (AhR) and elicit toxic and biochemical responses mediated by this receptor. wikipedia.org
Persistence: The compound must be persistent and have the potential to accumulate in the food chain. wikipedia.org
2,3,7,8-Substitution: Crucially, for PCDDs and PCDFs, the TEF concept is applied only to congeners that have chlorine atoms at the 2, 3, 7, and 8 positions. This specific substitution pattern is considered a prerequisite for the high-affinity AhR binding that drives dioxin-like toxicity. ca.govservice.gov.ukepa.gov
Application and the Case of 1,2,3,4-TCDF: The primary application of TEFs is in calculating the total Toxic Equivalency (TEQ) of a mixture. The concentration of each congener in a sample is multiplied by its assigned TEF, and the results are summed to yield a single TEQ value. This value represents the equivalent toxicity of the mixture as if it were composed solely of 2,3,7,8-TCDD. ornl.gov This TEQ concentration can then be used in risk assessments. ornl.govca.gov The WHO has established TEF values for different taxonomic classes, including mammals, fish, and birds, recognizing that sensitivity to these compounds varies between animal groups. service.gov.uk
Table 1: Criteria for Assignment of a Toxicity Equivalency Factor (TEF) and Status of 1,2,3,4-TCDF
| Criteria for TEF Assignment | Status of 1,2,3,4-Tetrachlorodibenzofuran (B1201123) |
| Structural similarity to dibenzofurans | Met |
| Binds to the Aryl Hydrocarbon (Ah) Receptor | Not considered a potent AhR agonist |
| Elicits AhR-mediated toxic responses | Not considered to have significant dioxin-like toxicity |
| Persistent and bioaccumulative | Potentially |
| Chlorine substitution at 2,3,7, and 8 positions | Not Met (Substitution is at 1,2,3,4) |
| Overall TEF Assignment Status | Not assigned a TEF value |
Source: Based on principles from multiple sources. wikipedia.orgca.govservice.gov.uk
Cross-Contaminant Interactions and Synergistic Effects in Environmental Systems (e.g., with PAHs)
Ecosystems are invariably exposed to complex mixtures of chemicals, not single compounds in isolation. scielo.br Understanding the interactions between these chemicals—whether they are additive, synergistic (greater than additive), or antagonistic (less than additive)—is a critical challenge in ecological risk assessment. nih.gov Dioxin-like compounds, including PCDFs, frequently co-occur with other persistent organic pollutants like Polycyclic Aromatic Hydrocarbons (PAHs), particularly in sediments of industrialized or urbanized waterways. nih.govresearchgate.net
Both PAHs and some PCDFs can exert toxicity through the Ah-receptor pathway, creating a potential for additive or synergistic interactions. nih.gov However, direct studies on the interactive effects of the specific 1,2,3,4-TCDF isomer are lacking.
A relevant study on sediments from the Hyeongsan River in Korea analyzed co-occurring PCDDs, PCDFs, and PAHs. nih.govresearchgate.net Researchers used the H4IIE-luc bioassay, which measures the total AhR-mediated activity of a sample extract, to determine the bioassay-derived TCDD toxic equivalents (TCDD-EQ). They then compared this measured value to the calculated TEQ value derived from the chemical analysis of individual 2,3,7,8-substituted congeners. The results showed a strong correlation between the bioassay-derived TCDD-EQ and the calculated TEQ. nih.gov This finding suggests that for the specific mixture of contaminants present in those sediments, the interactions were largely additive, with little evidence of significant synergistic or antagonistic effects from other compounds in the mixture, such as PAHs. nih.gov
While this provides valuable insight, it is important to note that these findings are specific to the environmental mixture studied. The potential for synergistic interactions can vary greatly depending on the specific compounds present, their relative concentrations, and the biological system being exposed. scielo.br Therefore, the default assumption in many risk assessment frameworks is that of dose additivity for compounds with a similar mechanism of action, as it represents a scientifically plausible and pragmatic approach in the absence of specific interaction data. wikipedia.org
Case Studies and Environmental Monitoring Data Analysis Pertaining to Ecological Impacts
While major ecological incidents specifically attributed to 1,2,3,4-TCDF have not been documented, environmental monitoring programs and research studies provide valuable data on its presence and the general ecological context of PCDF contamination. These studies serve as case studies for understanding the environmental fate and potential for exposure.
Soil Contamination and Remediation: Studies of historically contaminated soils reveal the persistence of PCDFs. One study evaluating the potential for phytoremediation in weathered soil found that PCDFs were the predominant class of dioxin-like compounds. acs.org While the most abundant congeners were 2,3,7,8-TCDF and other 2,3,7,8-substituted furans, the data highlights that soils act as a significant reservoir for these contaminants. acs.orgfrontiersin.org Another investigation of potentially contaminated sites categorized soil contamination levels based on total PCDD/F concentrations, with the most polluted sites reaching approximately 50 ng/L. frontiersin.org Such studies are crucial for assessing the long-term risk to soil-dwelling organisms and the potential for contaminants to enter the terrestrial food web.
Sediment Contamination in Marine Environments: Sediments are a primary sink for hydrophobic contaminants like PCDFs. A comprehensive study of the south-eastern Baltic Sea found widespread PCDF contamination in marine sediments. mdpi.com The concentrations and congener profiles varied, with higher-chlorinated dioxins often dominating, suggesting atmospheric deposition as a major source. mdpi.com Total concentrations of PCDD/Fs in these sediments ranged from 0.4 to 109.8 pg/g dry weight, while dioxin-like PCBs were found at concentrations from 18.3 to 1053.3 pg/g dry weight. mdpi.com Such monitoring demonstrates that coastal and marine ecosystems are continuously exposed to low levels of these compounds.
Bioaccumulation in Aquatic Invertebrates: The transfer of contaminants from sediment to biota is a key step in ecological risk. A study on the polychaete worm Hediste diversicolor in a contaminated estuary explored its ability to accumulate PCDD/Fs from sediment. frontiersin.org The results showed that Biota-Sediment Accumulation Factors (BSAFs) were generally low, suggesting that this species may eliminate these compounds efficiently. frontiersin.org However, the study also indicated that this organism could serve as a biological indicator for the bioavailability of less-chlorinated furans, such as 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF, from sediments into the benthic food web. frontiersin.org This type of research is vital for understanding how contaminants move from environmental sinks into living organisms, forming the basis of exposure for higher trophic levels.
Table 2: Examples of Polychlorinated Dibenzofuran (B1670420) (PCDF) Concentrations in Environmental Media from Monitoring Studies
| Environmental Medium | Location | Contaminant Group | Concentration Range | Key Finding |
| Marine Sediment | South-Eastern Baltic Sea | Sum of PCDD/Fs | 0.4 - 109.8 pg/g d.w. | Widespread contamination, with concentrations increasing from coastal to deeper areas. |
| Contaminated Soil | Various Sites | Total PCDD/Fs | 5 - 50 ng/L (in soil extract) | Soils act as a significant reservoir for dioxin-like compounds. |
| Polychaete (Hediste diversicolor) | Contaminated Estuary | PCDD/Fs | Bioaccumulation observed, but with low Biota-Sediment Accumulation Factors (<1). | Demonstrates bioavailability from sediment to benthic organisms. |
Source: Data synthesized from multiple studies. frontiersin.orgmdpi.comfrontiersin.org
Q & A
Q. What analytical methods are recommended for quantifying 1,2,3,4-TeCDF in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying 1,2,3,4-TeCDF due to its specificity for low-concentration chlorinated compounds. Environmental samples (e.g., sediments, water) require extraction using non-polar solvents like toluene or 10% toluene/nonanol solutions, followed by clean-up steps to remove interfering organic matter. Calibration standards, such as 13C-labeled analogs (e.g., 1,2,3,4-Tetrachloro[13C12]dibenzofuran at 50 µg/mL in toluene), improve accuracy by correcting for matrix effects .
Q. How does isomer configuration influence the environmental persistence of 1,2,3,4-TeCDF compared to other TCDF congeners?
The chlorination pattern determines persistence. For example, 1,2,3,4-TeCDF lacks lateral (2,3,7,8) chlorines, which are associated with higher resistance to microbial degradation. Studies show that 1,2,3,4-TeCDF degrades faster in anaerobic sediments than 2,3,7,8-TeCDF due to its less sterically hindered structure, enabling microbial reductive dechlorination at positions 1, 2, or 3 .
Q. What are the primary sources of 1,2,3,4-TeCDF in contaminated ecosystems?
1,2,3,4-TeCDF is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. It accumulates in sediments, particularly near historical manufacturing sites or areas with poor waste management. Dredging activities can remobilize sediment-bound TCDFs into water columns, increasing bioavailability .
Advanced Research Questions
Q. How can experimental designs optimize anaerobic reductive dechlorination of 1,2,3,4-TeCDF in contaminated sediments?
Microcosm studies using site-specific sediments are critical. Key parameters include:
- Temperature : Dechlorination rates increase at 20–30°C but stall below 10°C .
- Electron Donors : Amendments like lactate or hydrogen enhance microbial activity.
- Community Analysis : 16S rRNA sequencing identifies dechlorinating genera (e.g., Dehalococcoides).
A 2014 study on Kymijoki River sediments achieved 60–80% dechlorination within 120 days using spiked 1,2,3,4-TeCDF microcosms, yielding less chlorinated products like triCDFs .
Q. What methodological challenges arise when reconciling lab-based dechlorination data with field observations?
Lab studies often overestimate degradation rates due to controlled conditions (e.g., optimized temperature, homogeneous sediment mixing). Field applications face heterogeneity in sediment composition, competing electron acceptors (e.g., sulfate), and microbial community variability. For example, Kymijoki River field trials showed slower dechlorination than lab microcosms, necessitating long-term monitoring and adaptive biostimulation strategies .
Q. How do toxicity assessment frameworks account for isomer-specific differences in 1,2,3,4-TeCDF?
Toxic equivalency factors (TEFs) prioritize laterally substituted congeners (e.g., 2,3,7,8-TeCDF has a TEF of 0.1, while 1,2,3,4-TeCDF is unassigned due to limited data). Researchers must use congener-specific analysis rather than total TEQ models to avoid underestimating risks. In vitro assays (e.g., aryl hydrocarbon receptor activation) are recommended for refining TEFs .
Q. What gaps exist in chronic toxicity data for 1,2,3,4-TeCDF, and how can they be addressed?
No chronic oral MRLs (Minimal Risk Levels) exist for 1,2,3,4-TeCDF due to a lack of long-term exposure studies. Proposed methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
